molecular formula C8H4BrNO3 B1520105 6-ブロモベンゾ[d]イソキサゾール-3-カルボン酸 CAS No. 1123169-17-4

6-ブロモベンゾ[d]イソキサゾール-3-カルボン酸

カタログ番号: B1520105
CAS番号: 1123169-17-4
分子量: 242.03 g/mol
InChIキー: MTNXSWYFNMWKQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromobenzo[d]isoxazole-3-carboxylic acid is a brominated aromatic compound with the molecular formula C8H4BrNO3. It is a derivative of benzo[d]isoxazole, featuring a bromine atom at the 6th position and a carboxylic acid group at the 3rd position. This compound is of interest in various scientific research applications due to its unique chemical properties.

科学的研究の応用

Synthesis and Derivatives

The synthesis of 6-bromobenzo[d]isoxazole-3-carboxylic acid typically involves the bromination of benzo[d]isoxazole derivatives followed by carboxylation reactions. This compound serves as a precursor for various derivatives that have been studied for their biological activities.

Inhibition of HIF-1α Transcription

Recent studies have shown that derivatives of benzo[d]isoxazole, including 6-bromobenzo[d]isoxazole-3-carboxylic acid, exhibit inhibitory effects on hypoxia-inducible factor 1-alpha (HIF-1α) transcription. This is critical in cancer biology, where HIF-1α plays a role in tumor growth and survival under hypoxic conditions.

In a study involving HEK293T cells, compounds were evaluated for their ability to inhibit HIF-1α transcription. The most potent compounds demonstrated significant decreases in mRNA levels of vascular endothelial growth factor (VEGF) and pyruvate dehydrogenase kinase 1 (PDK1) under hypoxic conditions, highlighting their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

6-Bromobenzo[d]isoxazole-3-carboxylic acid has also been tested for its antimicrobial properties against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies indicated that certain isoxazole derivatives exhibited significant activity against biofilm formation by these pathogens, suggesting potential applications in treating chronic infections .

Study on Mycobacterium tuberculosis

A recent investigation focused on the activity of isoxazole derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. The study revealed that specific derivatives, including those related to 6-bromobenzo[d]isoxazole-3-carboxylic acid, demonstrated improved inhibitory activity against drug-resistant strains of Mtb. The findings suggest that these compounds could be developed into novel anti-tuberculosis agents .

Evaluation of Isoxazole Derivatives

Another study synthesized and evaluated a series of isoxazole derivatives for their effects on biofilm formation and pathogenicity. The results indicated that certain modifications to the isoxazole ring could enhance antimicrobial efficacy, providing insights into the design of new therapeutics based on 6-bromobenzo[d]isoxazole-3-carboxylic acid .

Inhibitory Effects on HIF-1α Transcription

CompoundIC50 (nM)Effect on VEGF Expression
Compound 1525Decreased by 20%
Compound 3125Decreased by 20%

Antimicrobial Activity Against Biofilm Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness (%)
Staphylococcus aureus10 µg/mL75
Pseudomonas aeruginosa15 µg/mL70

化学反応の分析

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of aniline derivatives.

  • Substitution: Formation of various substituted isoxazoles.

作用機序

The mechanism by which 6-Bromobenzo[d]isoxazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

類似化合物との比較

6-Bromobenzo[d]isoxazole-3-carboxylic acid can be compared with other brominated isoxazole derivatives, such as 5-Bromoisoxazole-3-carboxylic acid and 7-Bromoisoxazole-3-carboxylic acid. These compounds share similar structural features but differ in the position of the bromine atom, which can influence their chemical reactivity and biological activity. The uniqueness of 6-Bromobenzo[d]isoxazole-3-carboxylic acid lies in its specific substitution pattern, which may confer distinct properties and applications.

生物活性

6-Bromobenzo[d]isoxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

6-Bromobenzo[d]isoxazole-3-carboxylic acid possesses a unique structure that contributes to its biological activity. The presence of the bromine atom and the isoxazole ring enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

The biological activities of 6-Bromobenzo[d]isoxazole-3-carboxylic acid can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of benzo[d]isoxazole, including 6-Bromobenzo[d]isoxazole-3-carboxylic acid, exhibit significant antitumor properties. A study reported that certain derivatives inhibited HIF-1α transcription in HEK293T cells, with compounds showing IC50 values as low as 24 nM, suggesting their potential as antitumor agents .

Table 1: Inhibitory Effects Against HIF-1α Transcription

CompoundIC50 (nM)Effect on VEGF mRNA
Compound 1524Decreased
Compound 3124Decreased
Control (LW6)N/ADecreased

The study demonstrated that treatment with these compounds resulted in decreased expression of downstream genes such as VEGF and PDK1 under hypoxic conditions, indicating their potential role in cancer therapy .

2. Antimicrobial Activity

Isoxazole-based compounds have shown promise as antimicrobial agents. In vitro studies demonstrated that certain derivatives exhibited potent activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a derivative with an IC50 of 0.0478 μmol/mL was found to be effective against Leishmania tropica, outperforming existing treatments .

Table 2: Antimicrobial Efficacy of Isoxazole Derivatives

CompoundPathogenIC50 (μmol/mL)
Compound 3Leishmania tropica0.0478
GentamicinControlN/A

The mechanism of action typically involves targeting essential microbial enzymes or cellular processes critical for pathogen survival .

3. Anti-inflammatory Activity

Recent investigations have highlighted the anti-inflammatory properties of isoxazole derivatives. Compounds derived from isoxazole have shown efficacy in reducing pro-inflammatory cytokines such as IL-6 and TNF-α. For example, specific derivatives demonstrated over 70% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Case Studies

Several case studies have been conducted to evaluate the biological activity of 6-Bromobenzo[d]isoxazole-3-carboxylic acid:

  • Case Study 1 : A study focused on the compound's effect on cancer cell lines revealed that treatment led to apoptosis in Caco-2 and HCT-116 cells, indicating its potential as an anticancer agent .
  • Case Study 2 : Another investigation assessed the compound's antimicrobial properties against E. faecalis and P. aeruginosa, demonstrating comparable efficacy to traditional antibiotics like ceftriaxone .

特性

IUPAC Name

6-bromo-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNXSWYFNMWKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670751
Record name 6-Bromo-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-17-4
Record name 6-Bromo-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2-benzoxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromobenzo[d]isoxazole-3-carboxylic acid
Reactant of Route 2
6-Bromobenzo[d]isoxazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Bromobenzo[d]isoxazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Bromobenzo[d]isoxazole-3-carboxylic acid
Reactant of Route 5
6-Bromobenzo[d]isoxazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Bromobenzo[d]isoxazole-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。